molecular formula C10H18OS B1590353 (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol CAS No. 71242-58-5

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B1590353
CAS No.: 71242-58-5
M. Wt: 186.32 g/mol
InChI Key: PYQMNINTTPIRIT-UHFFFAOYSA-N
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Description

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is an organic compound with a unique bicyclic structure. This compound is characterized by the presence of a mercaptomethyl group and a hydroxyl group attached to a bicyclo[2.2.1]heptane framework. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be derived from norbornene.

    Introduction of Mercaptomethyl Group: The mercaptomethyl group can be introduced via a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, thiols

    Substitution: Alkyl halides, esters

Scientific Research Applications

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive mercaptomethyl group.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets through its functional groups. The mercaptomethyl group can form covalent bonds with thiol-reactive sites on proteins, leading to enzyme inhibition or modification of protein function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (1R)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol: The enantiomer of the compound with the (1R) configuration.

    7,7-Dimethylbicyclo[2.2.1]heptan-2-ol: A similar compound lacking the mercaptomethyl group.

    1-(Hydroxymethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol: A compound with a hydroxymethyl group instead of a mercaptomethyl group.

Uniqueness: (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[221]heptan-2-ol is unique due to its specific stereochemistry and the presence of both a mercaptomethyl and a hydroxyl group

Properties

IUPAC Name

(1S)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7?,8?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQMNINTTPIRIT-SFVIPPHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)O)CS)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CC[C@]1(C(C2)O)CS)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541394
Record name (1S)-7,7-Dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71242-59-6
Record name (1S)-7,7-Dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 3
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 4
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 5
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 6
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

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